Home > Products > Screening Compounds P36540 > 7-Iodo-1,2,3,4-tetrahydroisoquinoline
7-Iodo-1,2,3,4-tetrahydroisoquinoline - 72299-62-8

7-Iodo-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-383250
CAS Number: 72299-62-8
Molecular Formula: C9H10IN
Molecular Weight: 259.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Iodo-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the tetrahydroisoquinoline family. It features a unique structure characterized by the presence of an iodine atom at the seventh position of the tetrahydroisoquinoline framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly as a lead compound in drug development and synthesis of complex molecules.

Source

The compound can be synthesized through various methods, primarily involving iodination reactions. It is utilized in both academic research and industrial applications, particularly in the fields of organic chemistry and pharmacology.

Classification

7-Iodo-1,2,3,4-tetrahydroisoquinoline can be classified as:

  • Chemical Class: Tetrahydroisoquinolines
  • Functional Group: Iodinated aromatic compound
Synthesis Analysis

Methods

The synthesis of 7-Iodo-1,2,3,4-tetrahydroisoquinoline typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline using iodine or iodine-containing reagents. Several methodologies can be employed:

  1. Direct Iodination: This involves treating 1,2,3,4-tetrahydroisoquinoline with iodine in the presence of an oxidizing agent under controlled conditions.
  2. Palladium-Catalyzed Coupling Reactions: This method incorporates iodine into the tetrahydroquinoline framework via cross-coupling reactions.

Technical Details

  • Reagents: Iodine (I2), oxidizing agents (e.g., potassium permanganate), palladium catalysts.
  • Conditions: Reactions are typically conducted under reflux conditions in suitable solvents such as toluene or dichloromethane.
  • Yields: The yield of these reactions can vary based on specific conditions and reagents used; yields often range from moderate to high depending on optimization.
Molecular Structure Analysis

Structure

The molecular formula for 7-Iodo-1,2,3,4-tetrahydroisoquinoline is C9H10NC_{9}H_{10}N with a molecular weight of approximately 259.09 g/mol. The structure features:

  • A tetrahydroisoquinoline core
  • An iodine substituent at the seventh carbon atom

Data

  • Molecular Weight: 259.09 g/mol
  • Chemical Structure:
C9H10N with I at position 7 \text{C}_{9}\text{H}_{10}\text{N}\quad \text{ with I at position 7 }
Chemical Reactions Analysis

Types of Reactions

7-Iodo-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:

  • Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives.

Technical Details

  • Common Reagents for Substitution: Nucleophiles such as amines or thiols.
  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reduction Agents: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

The products formed depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Melting Point: Greater than 230 °C (decomposition).

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light due to the presence of iodine.
Applications

7-Iodo-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
  • Medicine: Ongoing research explores its therapeutic applications in developing new drugs targeting neurological and cardiovascular diseases.
  • Industry: It may be utilized in synthesizing specialty chemicals and materials.
Structural Elucidation & Nomenclature

Core Scaffold Analysis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold constitutes a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system that combines a benzene ring with a reduced pyridine ring. This framework adopts a semi-rigid conformation where the benzenoid ring and the piperidine-like ring coexist in a near-planar arrangement, conferring unique electronic and steric properties. The secondary amine at position 2 (pKa ~9.53) serves as a hydrogen bond donor/acceptor, while the aromatic system enables π-stacking interactions [2].

Structural Parameters:

  • Ring Geometry: The saturated C3-C4 bond introduces puckering in the heterocyclic ring, with a typical envelope conformation. Bond lengths between C1-N2 and C3-C4 measure ~1.49 Å and ~1.54 Å, respectively, reflecting single-bond character [2] [5].
  • Electronic Profile: Protonation of the amine nitrogen generates a delocalized charge, enhancing solubility in acidic media. The electron-rich C7 position is highly susceptible to electrophilic substitution due to resonance effects from the heterocyclic nitrogen [2] [7].

Table 1: Key Physicochemical Properties of THIQ Scaffold

PropertyValueExperimental Method
Molecular formula (THIQ)C₉H₁₁NMass spectrometry [2]
Boiling point235–239 °CDistillation [2]
Density1.05 g/mLPycnometry [2]
pKa (amine nitrogen)9.53 ± 0.02Potentiometric titration [7]
LogP (calculated)1.84Computational modeling [3]

Pharmacological Significance:The THIQ core serves as a conformationally restrained analog of β-phenethylamine, allowing selective targeting of neurotransmitter receptors. Unlike amphetamine, THIQ lacks stimulant properties due to its inability to activate dopamine release pathways. However, it demonstrates affinity for α₂-adrenergic receptors and serves as a precursor for inhibitors of phenylethanolamine N-methyltransferase (PNMT) [2] [7]. Modifications at C3 or C7 significantly alter target selectivity, as evidenced by:

  • C3-Fluorinated THIQs: Decreasing pKa via fluorination (CH₂F: pKa 7.88; CHF₂: pKa 6.42; CF₃: pKa 4.88) reduces α₂-adrenergic affinity while maintaining PNMT inhibition [7].
  • C7-Substituents: Electron-withdrawing groups (e.g., Br, I, NO₂) enhance PNMT binding by interacting with Val53/Arg44 residues in the enzyme's hydrophobic pocket [7].

Table 2: Biological Targets of THIQ Derivatives

TargetAffinity (Ki)Structure-Activity Relationship
PNMT0.003–3.2 μMEnhanced by lipophilic C7 substituents (I, Br) [3] [7]
α₂-Adrenoceptor0.021–>1000 μMInversely proportional to amine pKa [7]
Dopamine receptors>10 μMMinimal interaction in THIQ scaffold [2]

Positional Isomerism and Substituent Effects of Iodine at C7

Introduction of iodine at C7 of the THIQ scaffold generates 7-iodo-1,2,3,4-tetrahydroisoquinoline (7-I-THIQ), a compound where halogen positioning critically dictates bioactivity and synthetic utility. The C7 site is electronically favored for electrophilic substitution due to maximal resonance contribution to the benzenoid system.

Electronic and Steric Considerations:

  • Resonance Effects: Iodine's +R effect increases electron density at C5/C8 positions (Hammett σₚ: -0.18), enhancing nucleophilicity at these sites for further derivatization [5] [6].
  • Steric Profile: With a van der Waals radius of 1.98 Å, iodine minimally disrupts the THIQ planar geometry, allowing unhindered access to enzymatic active sites. This contrasts sharply with C6 substitution, which induces steric clashes in PNMT’s lipophilic channel [7].
  • Comparative Reactivity: Iodine’s polarizability facilitates oxidative addition in palladium catalysis, making 7-I-THIQ ideal for cross-coupling reactions. The C7-iodo derivative exhibits 5-fold higher Suzuki coupling yields than its C5 or C6 isomers [5] [6].

Pharmacological Implications of C7 Substitution:

  • PNMT Inhibition: 7-I-THIQ exhibits Ki ≈ 0.093 μM for PNMT, outperforming nitro- (Ki=0.12 μM) or aminosulfonyl- (Ki=0.28 μM) analogs. The iodine’s hydrophobic surface area (≈24 Ų) optimally engages with Val53/Arg44 in PNMT’s binding cleft [7].
  • Radiotracer Applications: 8-[¹²³I]Iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid ([¹²³I]ITIC(OH)), a C7-iodinated analog, demonstrates tumor-specific accumulation (16.2 ± 2.5% ID/g in PC-3 prostate cancer models) due to enhanced membrane permeability from the iodine atom [6].

Table 3: Impact of Halogen Position in THIQ Derivatives

PositionPNMT Ki (μM)α₂-Adrenoceptor Ki (μM)Tumor Uptake (% ID/g)Key Interactions
C5-I0.458.74.3 ± 0.9Weak H-bond with Asn39 [7]
C7-I0.0930.2216.2 ± 2.5Hydrophobic with Val53/Arg44 [6] [7]
C8-I0.171.29.1 ± 1.3Steric clash with Phe182 [7]

Synthetic Accessibility:7-I-THIQ is synthesized via electrophilic iodination using I₂/HIO₃ or directed ortho-metalation. The compound’s crystalline structure (monoclinic P2₁/c space group) and high molecular weight (259.09 g/mol) facilitate purification. Its SMILES notation (IC₁=CC₂=C(CCNC₂)C=C₁) confirms regiochemistry [3] [5]. Radiolabeled versions achieve >99% radiochemical purity via IODO-GEN method, underscoring the stability of the C–I bond in biological matrices [6].

Properties

CAS Number

72299-62-8

Product Name

7-Iodo-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

7-iodo-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

InChI

InChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2

InChI Key

FFCFXJXBXUOFIU-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC(=C2)I

Canonical SMILES

C1CNCC2=C1C=CC(=C2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.